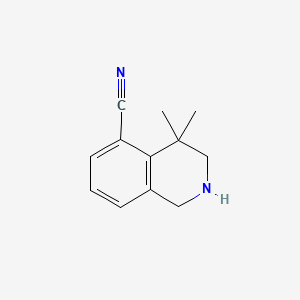

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

描述

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12/h3-5,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLYCHGSVCJTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744840 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-62-7 | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-5-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve bulk custom synthesis and procurement .

化学反应分析

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions with aromatic carboxylic acid chlorides to form 2-arylalkyl tetrahydroisoquinolines.

Common reagents and conditions used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . Major products formed from these reactions include 2-functionalized tetrahydroisoquinolines and nitrone derivatives .

科学研究应用

Anticancer Properties

One of the primary applications of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is its potential as an anticancer agent. Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: National Cancer Institute Evaluation

- The compound underwent testing by the National Cancer Institute (NCI) using a standardized protocol across a panel of approximately sixty cancer cell lines.

- Results indicated an average cell growth inhibition rate (GI50) of 15.72 μM, showcasing its potential as a therapeutic agent against human tumors .

Drug Development

The compound serves as a scaffold for the synthesis of new pharmacologically active molecules. Its structural attributes allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Table: Structural Modifications and Their Potential Applications

| Modification Type | Description | Potential Application |

|---|---|---|

| Alkylation | Addition of alkyl groups to enhance lipophilicity | Improved membrane permeability |

| Halogenation | Introduction of halogens to alter reactivity | Increased potency against specific targets |

| Functional Group Substitution | Replacement of existing groups with bioactive moieties | Targeted therapeutic agents |

作用机制

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile involves its interaction with molecular targets such as monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to increased levels of monoamines in the brain, which can have various therapeutic effects . The compound’s structure allows it to interact with specific pathways involved in neurotransmitter regulation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydroisoquinoline Class

The following table compares 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile with key tetrahydroisoquinoline derivatives reported in the literature:

Table 1: Structural and Physical Properties of Tetrahydroisoquinoline Derivatives

Key Observations:

Nitrile Position: The target compound’s nitrile group at position 5 distinguishes it from analogs with nitriles at position 1.

Substituent Effects :

- The 4,4-dimethyl groups in the target compound introduce steric hindrance, reducing conformational flexibility compared to phenyl or methoxyphenyl substituents at position 2 .

- Methoxy groups in analogs enhance solubility in polar solvents due to increased polarity, whereas the target’s methyl groups may favor lipophilic environments .

Physical State : While the target compound is inferred to be a solid (based on supplier data), analogs exhibit variability (solid or oil), influenced by substituent polarity and molecular symmetry .

Comparison with Carbonitrile-Containing Heterocycles Outside the Isoquinoline Class

Table 2: Comparison with Other Carbonitrile-Functionalized Heterocycles

Key Observations:

Thermal Stability: Chromene derivatives (e.g., Compound 1E ) exhibit higher melting points (223–227°C) than tetrahydroisoquinolines, likely due to hydrogen bonding from –OH and –NH₂ groups.

Reactivity : The pyrimidine-based carbonitrile includes a hydrochloride salt, enhancing aqueous solubility—a feature shared with the target compound’s hydrochloride form .

生物活性

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS No. 1203686-62-7) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is with a molecular weight of 186.25 g/mol. Its structure includes a tetrahydroisoquinoline core with a carbonitrile group at the 5-position and two methyl groups at the 4-position. The compound's LogP value is approximately 2.27, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against various pathogens including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity .

Neuropharmacological Effects

Isoquinoline derivatives are recognized for their neuropharmacological effects. Specifically, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile has been studied for its potential as a dopaminergic agent. Research indicates that it may act as a partial agonist at dopamine receptors (D2), which could have implications for the treatment of neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural features. Modifications in the tetrahydroisoquinoline scaffold can lead to variations in receptor affinity and selectivity. For example:

- Methyl Substituents : The presence of methyl groups can enhance lipophilicity and improve receptor binding.

- Functional Groups : The introduction of different functional groups at various positions can alter pharmacokinetic properties and bioactivity.

A summary table of key findings related to SAR in THIQ compounds is provided below:

| Compound Structure | Biological Activity | Mechanism |

|---|---|---|

| THIQ with carbonitrile | Antimicrobial | Cell wall synthesis inhibition |

| THIQ with hydroxyl groups | Neuroprotective | Dopamine receptor modulation |

| THIQ with alkyl substituents | Enhanced receptor affinity | Increased lipophilicity |

Case Studies

Several case studies highlight the therapeutic potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile:

- Neuroprotective Studies : A study investigating the neuroprotective effects of THIQ derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell lines .

- Antibacterial Efficacy : Research evaluating the antibacterial properties found that certain THIQ derivatives exhibited significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

- Dopaminergic Activity : Investigations into the dopaminergic activity revealed that modifications in the structure could enhance selectivity for D2 receptors over other subtypes, suggesting potential applications in treating disorders like schizophrenia .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization of substituted benzylamines with nitrile-containing precursors under acidic or catalytic conditions. For example, analogous tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions using aldehydes and nitriles in ethanol or methanol under reflux (6–12 hours), followed by purification via column chromatography . Adjusting solvent polarity (e.g., switching from ethanol to dichloromethane) can reduce byproduct formation. Yield optimization often requires stoichiometric control of nitrile precursors and temperature gradients.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile?

- Methodology :

- 1H/13C-NMR : Key signals include the methyl groups at δ ~1.2–1.4 ppm (singlet, 6H) and the nitrile carbon at ~115–120 ppm. Aromatic protons in the isoquinoline ring appear as multiplet signals between δ 6.8–7.5 ppm .

- IR Spectroscopy : A strong absorption band at ~2220–2240 cm⁻¹ confirms the C≡N stretch .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ with a molecular ion consistent with C₁₂H₁₅N₂ (calc. 187.1235) .

Q. How does the stability of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile vary under different storage conditions?

- Methodology : Stability studies recommend storage at –20°C in airtight, amber vials under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the nitrile group. Accelerated degradation studies (40°C/75% RH for 4 weeks) can assess shelf life, with HPLC monitoring for decomposition products like carboxylic acids .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for tetrahydroisoquinoline carbonitriles, such as conflicting enzyme inhibition results?

- Methodology :

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. For example, discrepancies in acetylcholinesterase inhibition may arise from variations in substrate concentration (e.g., 0.1 mM vs. 1.0 mM acetylthiocholine) .

- Computational Docking : Compare binding poses in molecular dynamics simulations (e.g., using AutoDock Vina) to identify steric clashes or solvation effects unique to 4,4-dimethyl substitution .

Q. How can regioselectivity challenges in functionalizing the tetrahydroisoquinoline core be mitigated during derivatization?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the nitrogen) to steer electrophilic substitution toward the 5-position.

- Metal Catalysis : Pd-mediated C–H activation (e.g., using Pd(OAc)₂ with ligands like SPhos) enables selective arylation at the 8-position, as demonstrated in structurally similar analogs .

Q. What computational models predict the pharmacokinetic properties of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP (~2.1), blood-brain barrier permeability (CNS MPO score >4), and cytochrome P450 interactions. Validate with in vitro hepatocyte clearance assays .

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) improve bioavailability, with phase diagrams constructed via shake-flask methods .

Contradictions and Resolutions

- Synthetic Yield Discrepancies : Lower yields in some studies (e.g., 23% vs. 63–89% ) may stem from unoptimized stoichiometry or solvent choice. Systematic DoE (Design of Experiments) can identify critical factors.

- Biological Activity Variability : Differences in cell-line sensitivity (e.g., IC50 in HEK293 vs. HeLa) necessitate standardized protocols (e.g., ATCC-certified cells, fixed incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。